3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS No.: 443907-70-8
Cat. No.: VC8116662
Molecular Formula: C10H8N2O5
Molecular Weight: 236.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 443907-70-8 |
---|---|
Molecular Formula | C10H8N2O5 |
Molecular Weight | 236.18 g/mol |
IUPAC Name | 3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14) |
Standard InChI Key | IROSEBFOFFTHIM-UHFFFAOYSA-N |
SMILES | C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES | C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name is 3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, with the following structural attributes:
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Dihydroisoxazole core: A partially saturated oxazole ring (positions 4,5-dihydro) that enhances stability compared to fully aromatic oxazoles .
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3-Nitrophenyl substituent: A nitro group at the meta position of the phenyl ring, contributing to electron-withdrawing effects and influencing reactivity .
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Carboxylic acid group: Positioned at C-5 of the dihydroisoxazole, enabling hydrogen bonding and salt formation .
Key Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₈N₂O₅ | |
Molecular Weight | 236.18 g/mol | |
SMILES | C1C(ON=C1C2=CC(=CC=C2)N+[O-])C(=O)O | |
InChIKey | IROSEBFOFFTHIM-UHFFFAOYSA-N | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 6 |
Synthetic Methodologies
One-Pot Synthesis (Patent CN105481787A)
A scalable one-pot synthesis method avoids isolating unstable intermediates, enhancing safety and yield :
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Chlorination: 2-Methyl-6-nitrobenzaldoxime reacts with chlorine gas in a halogenated solvent (e.g., dichloromethane) at room temperature.
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Cyclization: Ethylene gas is introduced under basic conditions (triethylamine or NaOH) to form the dihydroisoxazole ring.
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Workup: The crude product is washed, dried, and crystallized to yield the target compound (85–90% yield) .
Reaction Conditions:
Parameter | Detail |
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Solvent | Dichloromethane, chlorobenzene |
Temperature | 25–30°C |
Acid Scavenger | Triethylamine, NaOH |
Yield | 85–90% |
Alternative Routes
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Oxazole Ring Construction: Cyclocondensation of β-keto acids with hydroxylamine derivatives, though less efficient for nitro-substituted analogs .
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Post-Functionalization: Nitration of preformed dihydroisoxazole-carboxylic acids, though regioselectivity challenges exist .
Biological Activities and Applications
Anti-Inflammatory Effects
The compound’s ability to inhibit cyclooxygenase-2 (COX-2) has been hypothesized based on structural similarity to valdecoxib, a known COX-2 inhibitor . Computational docking studies suggest interaction with the COX-2 active site (binding energy: −8.2 kcal/mol) .
Anticancer Activity
Preliminary screens indicate moderate cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀: 45 µM), likely via ROS-mediated apoptosis .
Comparative Analysis with Analogues
Future Research Directions
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